2-Bromo-1-[2-(decylamino)-1H-imidazol-5-yl]ethan-1-one
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Overview
Description
2-Bromo-1-[2-(decylamino)-1H-imidazol-5-yl]ethan-1-one is a synthetic compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-[2-(decylamino)-1H-imidazol-5-yl]ethan-1-one typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles or other suitable precursors under mild reaction conditions.
Introduction of the Bromine Atom: Bromination can be achieved using reagents such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.
Attachment of the Decylamino Group: The decylamino group can be introduced through nucleophilic substitution reactions, where a decylamine reacts with an appropriate intermediate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-[2-(decylamino)-1H-imidazol-5-yl]ethan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in solvents like dichloromethane.
Nucleophilic Substitution: Decylamine in the presence of a base such as sodium hydroxide.
Major Products Formed
Substitution Products: Various derivatives depending on the nucleophile used.
Oxidation Products: Compounds with higher oxidation states.
Reduction Products: Compounds with lower oxidation states.
Scientific Research Applications
2-Bromo-1-[2-(decylamino)-1H-imidazol-5-yl]ethan-1-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Bromo-1-[2-(decylamino)-1H-imidazol-5-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-methyl-1H-imidazole: A similar compound with a methyl group instead of a decylamino group.
2-Bromo-1-(ethoxymethyl)-1H-imidazole: Another derivative with an ethoxymethyl group.
Uniqueness
2-Bromo-1-[2-(decylamino)-1H-imidazol-5-yl]ethan-1-one is unique due to the presence of the decylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
88723-48-2 |
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Molecular Formula |
C15H26BrN3O |
Molecular Weight |
344.29 g/mol |
IUPAC Name |
2-bromo-1-[2-(decylamino)-1H-imidazol-5-yl]ethanone |
InChI |
InChI=1S/C15H26BrN3O/c1-2-3-4-5-6-7-8-9-10-17-15-18-12-13(19-15)14(20)11-16/h12H,2-11H2,1H3,(H2,17,18,19) |
InChI Key |
GEEYGXPLZZWMNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCNC1=NC=C(N1)C(=O)CBr |
Origin of Product |
United States |
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